molecular formula C20H28F2N4O6S B2762987 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 872976-55-1

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B2762987
CAS No.: 872976-55-1
M. Wt: 490.52
InChI Key: ATBDDKCYMYKHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a potent and selective small molecule inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation. This compound acts by occupying the ATP-binding pocket of IRAK4, thereby preventing its phosphorylation and activation, which in turn halts the downstream signaling cascade through NF-κB and MAPK pathways. This mechanism makes it a valuable research tool for investigating the role of IRAK4 in a variety of disease contexts. Its primary research applications include the study of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as oncology, particularly in hematologic malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) where MYD88 and TLR signaling are often dysregulated. The structural components, including the 2,5-difluorobenzenesulfonyl group and the morpholine-propyl chain, are designed to optimize binding affinity and selectivity. Researchers utilize this compound in vitro to elucidate inflammatory signaling pathways and in vivo to validate IRAK4 as a therapeutic target in preclinical models. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N4O6S/c21-15-3-4-16(22)17(13-15)33(29,30)26-7-2-10-32-18(26)14-24-20(28)19(27)23-5-1-6-25-8-11-31-12-9-25/h3-4,13,18H,1-2,5-12,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBDDKCYMYKHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring, the introduction of the difluorophenyl and sulfonyl groups, and the final coupling with the morpholinopropyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.

Scientific Research Applications

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antibacterial and cytotoxic properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections or cancer.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Compound A : N-(2,3-Dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide (CAS 332404-23-6)
  • Core Structure : Ethanediamide with a 2,3-dimethylphenyl group and a morpholinylpropyl chain.
  • Key Differences :
    • Lacks the 1,3-oxazinan ring and difluorobenzenesulfonyl group.
    • The dimethylphenyl group is less polar than the sulfonylated oxazinan, reducing solubility in aqueous media.
    • Molecular Weight: ~393 g/mol (estimated) vs. the target compound’s higher weight (~550–600 g/mol due to sulfonyl and oxazinan groups).
Compound B : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Core Structure: Chromenone-pyrazolopyrimidine fused system with a benzenesulfonamide group.
  • Key Differences: The sulfonamide is directly attached to an aromatic system, unlike the oxazinan-linked sulfonyl group in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
LogP ~2.5 (estimated)* ~1.8 (calculated) ~3.1 (reported)
Aqueous Solubility Moderate (sulfonyl enhances) Low (hydrophobic aryl group) Low (planar chromenone system)
Molecular Weight ~580 g/mol ~393 g/mol ~589 g/mol
Hydrogen Bond Donors 4 (amide NH, sulfonamide NH) 2 (amide NH) 3 (amide NH, amino group)

*Estimated using XGBoost models (R² = 0.928 for analogous predictions) .

Key Observations:
  • The target compound’s difluorobenzenesulfonyl group increases acidity (pKa ~9–10 for sulfonamide NH) compared to Compound A’s dimethylphenyl, enhancing solubility and target binding .
  • The oxazinan ring introduces conformational flexibility but may adopt puckered geometries (see Section 2.3), contrasting with Compound B’s rigid chromenone system .

Conformational and Crystallographic Analysis

  • Oxazinan Ring Puckering : The six-membered oxazinan ring in the target compound likely exhibits chair or boat conformations , with puckering parameters (amplitude q and phase φ) calculable via Cremer-Pople coordinates . This flexibility may optimize binding to dynamic enzyme pockets, unlike morpholine’s rigid chair conformation in Compound A.
  • SHELX Refinement : Crystallographic data (if available) refined via SHELXL would reveal bond angles and torsional strain, particularly at the sulfonylated oxazinan junction .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence intermediate purity?

The synthesis involves multi-step routes, typically starting with the preparation of sulfonamide and morpholine-containing intermediates. Critical steps include sulfonylation of the oxazinan ring and coupling with the ethanediamide moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be optimized to avoid side reactions, such as over-sulfonylation or decomposition of the morpholine group. For example, anhydrous DMF at 60–80°C is often used for coupling reactions to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures intermediate purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., sulfonyl group at δ 160–170 ppm for ¹³C; morpholine protons at δ 3.5–4.0 ppm for ¹H) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving conformational details like oxazinan ring puckering (see Cremer-Pople parameters ). WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids .
  • HRMS : Confirms molecular weight accuracy (error < 2 ppm) .

Q. How do electron-donating/withdrawing groups (e.g., difluorobenzenesulfonyl) modulate reactivity?

The 2,5-difluorobenzenesulfonyl group acts as an electron-withdrawing moiety, stabilizing intermediates during nucleophilic substitution. In contrast, the morpholine group’s electron-donating properties enhance solubility in polar solvents, facilitating downstream reactions .

Advanced Research Questions

Q. How to design a bioactivity study to evaluate target engagement and selectivity?

  • Target identification : Use computational docking (e.g., molecular dynamics) to predict binding to sulfonamide-associated enzymes (e.g., carbonic anhydrase isoforms).
  • In vitro assays : Measure IC₅₀ values via fluorescence-based enzymatic inhibition assays. Include controls with structurally related compounds (e.g., non-fluorinated analogs) to assess selectivity .
  • Cellular uptake : Quantify intracellular concentrations using LC-MS/MS, correlating with activity data .

Q. How to resolve contradictions in crystallographic data (e.g., disordered sulfonyl groups)?

  • Data collection : Ensure high-resolution (<1.0 Å) datasets to reduce ambiguity.
  • Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder. Use restraints (e.g., DFIX, SIMU) for geometric consistency .
  • Validation : Check ADDSYM in PLATON to detect missed symmetry, and validate with checkCIF .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Reagent optimization : Use freshly distilled DMAP for coupling reactions to reduce diastereomer formation .
  • Microwave-assisted synthesis : Accelerate steps with slow kinetics (e.g., cyclization) while maintaining >80% yield .
  • In situ monitoring : Employ TLC/HPLC to terminate reactions at >90% conversion, preventing over-oxidation of morpholine groups .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for sulfonamide stability .
  • Structural analysis : Combine NMR (dynamic range) and XRD (static conformation) for comprehensive insights .
  • Bioactivity : Cross-validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics) .

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